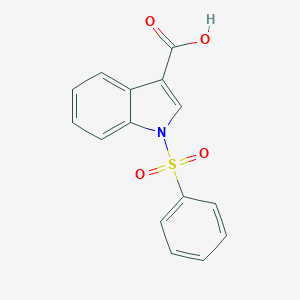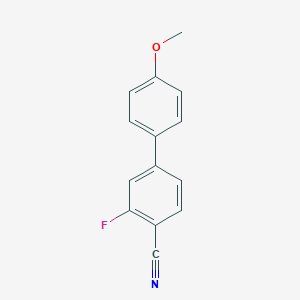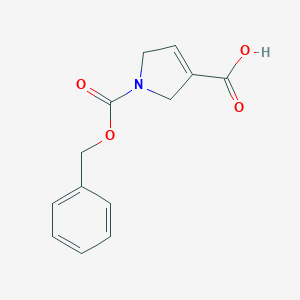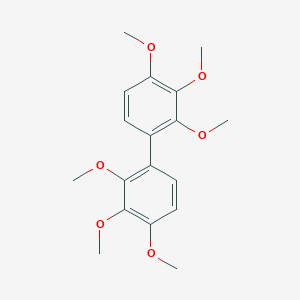
6-(4-chlorophenyl)pyridazin-3(2H)-one
概要
説明
“6-(4-chlorophenyl)pyridazin-3(2H)-one” is a chemical compound with the CAS Number: 2166-13-4. Its molecular weight is 206.63 and its molecular formula is C10H7ClN2O . It is a solid substance stored in dry, room temperature conditions .
Molecular Structure Analysis
The InChI code for “6-(4-chlorophenyl)pyridazin-3(2H)-one” is 1S/C10H7ClN2O/c11-8-3-1-7 (2-4-8)9-5-6-10 (14)13-12-9/h1-6H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“6-(4-chlorophenyl)pyridazin-3(2H)-one” is a solid substance. It is stored in dry, room temperature conditions . The boiling point information is not available .科学的研究の応用
Antimicrobial Activity
The compound has been tested for its antibacterial, antifungal, antimycobacterial, and cytotoxic activities . Derivatives of this compound have shown promising results against both Gram-positive and Gram-negative bacteria, with notable activity against E. coli ATCC 35218 . This suggests potential for developing new antimicrobial agents that could be used to treat various bacterial infections.
Synthesis of Derivatives
The core structure of “6-(4-chlorophenyl)pyridazin-3(2H)-one” allows for the synthesis of various derivatives. These derivatives can be designed to enhance certain properties, such as solubility or potency, making them suitable for different scientific applications, including drug development and material science .
Biological Activity Profiling
The biological activity of compounds related to “6-(4-chlorophenyl)pyridazin-3(2H)-one” can be profiled to determine their potential as therapeutic agents. By assessing their interaction with biological targets, researchers can identify promising candidates for further development into medications .
Chemical Modification for Drug Design
The compound’s structure is amenable to chemical modifications, which is crucial in the drug design process. By altering specific functional groups, researchers can create analogs with improved drug-like properties, such as increased efficacy or reduced side effects .
Structural Analysis for Material Science
In material science, the structural analysis of such compounds can lead to the development of new materials with desirable properties like thermal stability or electrical conductivity. The compound’s robust framework can serve as a backbone for creating advanced materials .
Pharmacokinetic Studies
Studying the pharmacokinetics of “6-(4-chlorophenyl)pyridazin-3(2H)-one” derivatives can provide insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is essential for optimizing the dosage and delivery methods of potential drugs .
Computational Modeling
Computational models can predict the behavior of “6-(4-chlorophenyl)pyridazin-3(2H)-one” in various environments. These models help in understanding the compound’s interactions at the molecular level, which is beneficial for both drug design and material science applications .
Anti-fibrotic Activities
Research has indicated that certain derivatives of pyridazinone exhibit anti-fibrotic activities, which could be beneficial in treating diseases characterized by excessive fibrous tissue formation, such as liver fibrosis .
Safety and Hazards
This compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation, and may cause respiratory irritation .
将来の方向性
作用機序
Target of Action
The primary targets of 6-(4-chlorophenyl)pyridazin-3(2H)-one are bacterial cells . The compound has been found to exhibit activity against both Gram-positive and Gram-negative bacteria . The role of these targets is crucial in the compound’s antimicrobial activity.
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . This interaction results in the compound’s antimicrobial effects.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death .
Result of Action
The result of the action of 6-(4-chlorophenyl)pyridazin-3(2H)-one is the inhibition of bacterial growth. The compound has been found to be active against both Gram-positive and Gram-negative bacteria, including E. coli ATCC 35218 . This suggests that the compound may have broad-spectrum antimicrobial activity.
特性
IUPAC Name |
3-(4-chlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALBJPGFCUGLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351040 | |
| Record name | 6-(4-chlorophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2166-13-4 | |
| Record name | 6-(4-chlorophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)






![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)

![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)

![tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate](/img/structure/B184822.png)
